Product packaging for 1-Bromo-3-allyloxy-4-methoxybenzene(Cat. No.:)

1-Bromo-3-allyloxy-4-methoxybenzene

Cat. No.: B8002025
M. Wt: 243.10 g/mol
InChI Key: JMVLUXDBTQAGDT-UHFFFAOYSA-N
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Description

Structural Framework and Functional Group Analysis of Brominated Allyloxy Methoxybenzene Derivatives

The core of 1-Bromo-3-allyloxy-4-methoxybenzene is a benzene (B151609) ring, which provides a stable aromatic scaffold. The substituents on this ring each impart distinct chemical properties:

Bromine Atom: The presence of a bromine atom introduces a site for various cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation. rsc.orgnih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are often employed to functionalize aryl bromides. mdpi.comnih.govorganic-chemistry.org The bromine atom is more reactive than chlorine in such coupling reactions. mdpi.com

Allyloxy Group: This functional group consists of an allyl group attached to the benzene ring via an ether linkage. The double bond in the allyl group is susceptible to a variety of reactions, including addition reactions and rearrangements. Notably, aryl allyl ethers can undergo the Claisen rearrangement, a powerful clockss.orgclockss.org-sigmatropic rearrangement that forms a new carbon-carbon bond. wikipedia.orgmychemblog.comorganic-chemistry.org This reaction is a key step in the synthesis of substituted phenols. The regioselectivity of the aromatic Claisen rearrangement can be influenced by other substituents on the benzene ring. wikipedia.org

Methoxy (B1213986) Group: The methoxy group is an electron-donating group that influences the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. It generally directs incoming electrophiles to the ortho and para positions. In the context of the Claisen rearrangement of an allyl phenyl ether, an electron-donating group like methoxy at the meta-position can direct the rearrangement to the para-position. wikipedia.org

The interplay of these functional groups in brominated allyloxy methoxybenzene derivatives allows for a wide range of chemical transformations, making them valuable building blocks in organic synthesis. The synthesis of related compounds, such as 2-(allyloxy)-1-bromo-4-methoxybenzene, has been reported through the application of specific brominating agents to the corresponding benzoic acid derivative. mychemblog.com The synthesis of other functionalized bromoarenes often involves multi-step sequences. organic-chemistry.orgmolport.com

Table 1: Properties of Related Brominated Methoxybenzene Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Bromo-3-methoxybenzene2398-37-0C₇H₇BrO187.034 nist.gov
1-Bromo-4-methoxybenzene104-92-7C₇H₇BrO187.036 molport.commatrix-fine-chemicals.com
1-Bromo-2-chloro-4-methoxybenzene50638-46-5C₇H₆BrClO221.48 biosynth.com
1-(Allyloxy)-4-methoxybenzene13391-35-0C₁₀H₁₂O₂Not specified in results sigmaaldrich.com
3-Allyloxy-4-methoxybenzaldehyde18075-40-6C₁₁H₁₂O₃192.21 nih.gov

This table contains data for structurally related compounds to provide context for the properties of this compound.

Academic Significance in Advanced Organic Chemistry and Synthetic Design

The academic significance of this compound and its isomers lies in their potential as versatile intermediates for the synthesis of more complex and often biologically active molecules. The presence of multiple, orthogonally reactive functional groups allows for sequential and site-selective modifications.

The bromo substituent serves as a handle for introducing new carbon or heteroatom-based fragments through various cross-coupling methodologies. rsc.orgnih.gov This is a cornerstone of modern synthetic chemistry for the construction of complex molecular architectures. For instance, the Suzuki-Miyaura cross-coupling of bromoanilines has been developed for the diversification of pharmacologically active compounds. nih.gov

The allyloxy group is not merely a simple ether. It is a precursor to a phenol (B47542) through cleavage of the allyl group or, more significantly, it can participate in the Claisen rearrangement to introduce an allyl group onto the aromatic ring, which can then be further functionalized. wikipedia.orgmychemblog.comorganic-chemistry.org This rearrangement is a key strategy for the synthesis of substituted phenols and has been utilized in the synthesis of various natural products and biologically active compounds. clockss.org The synthesis of functionalized chromans, which are biologically active, can be achieved through reactions involving salicylaldehydes, which can be derived from phenols. biosynth.com

Furthermore, the combination of these functionalities on a single scaffold is of great interest in the design of new synthetic routes. For example, a molecule containing both a bromo and an allyloxy group could first undergo a cross-coupling reaction at the bromine site, followed by a Claisen rearrangement of the allyloxy group, leading to a highly functionalized product. The ability to perform these reactions selectively is a key aspect of synthetic design. The development of methods for the synthesis of functionalized azoles and other heterocyclic systems often relies on such strategically functionalized starting materials. youtube.com

The study of such molecules contributes to the broader understanding of reaction mechanisms, regioselectivity, and the development of new synthetic methodologies. The insights gained from investigating the reactivity of compounds like this compound can be applied to the synthesis of a wide range of targets, from pharmaceuticals to materials science. nih.goviaea.orgresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B8002025 1-Bromo-3-allyloxy-4-methoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methoxy-2-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-6-13-10-7-8(11)4-5-9(10)12-2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVLUXDBTQAGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 1 Bromo 3 Allyloxy 4 Methoxybenzene

Direct and Analogous Synthesis Approaches for Aromatic Ethers

The construction of the ether linkage is a critical step in the synthesis of 1-Bromo-3-allyloxy-4-methoxybenzene. This is typically achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a prominent and versatile method. ontosight.aimasterorganicchemistry.com

Nucleophilic Substitution Routes for Allyloxyaryl Ether Formation

The formation of the allyloxyaryl ether component of the target molecule is accomplished through a nucleophilic substitution reaction. This involves an alkoxide or phenoxide acting as a nucleophile and attacking an alkyl halide. youtube.comlibretexts.org

A primary method for introducing the allyl group is through the allylation of a substituted phenol (B47542). rsc.org This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an allyl halide, such as allyl bromide. youtube.com The Williamson ether synthesis is a classic example of this type of reaction, where an alkoxide or phenoxide displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a plausible precursor would be 3-bromo-4-methoxyphenol. The reaction of this phenol with allyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone, would yield the desired product. youtube.comsciencemadness.org The base is crucial for deprotonating the phenol, thereby increasing its nucleophilicity. universiteitleiden.nl

Table 1: Key Reagents in the Allylation of Substituted Phenols
Role Reagent Function
PrecursorSubstituted PhenolProvides the aromatic ring and hydroxyl group.
Allylating AgentAllyl BromideSource of the allyl group. youtube.com
BasePotassium CarbonateDeprotonates the phenol to form the phenoxide. youtube.com
SolventAcetoneProvides the reaction medium. youtube.com

Multi-Step Synthetic Strategies for Substituted Haloaromatic Ethers

In cases where the direct allylation of a pre-functionalized phenol is not feasible or efficient, multi-step synthetic sequences are employed. youtube.comlumenlearning.com These strategies involve the sequential introduction of the required functional groups onto the benzene (B151609) ring.

A multi-step synthesis of this compound could commence with a simpler, commercially available starting material. For instance, one could start with a compound that already possesses some of the desired substituents and then introduce the remaining ones in a controlled manner. The order of these reactions is critical to ensure the correct final arrangement of the groups on the aromatic ring. youtube.comlumenlearning.com

A potential, though not explicitly documented, pathway could involve steps such as the nitration of an anisole (B1667542) derivative, followed by bromination, reduction of the nitro group to an amine, diazotization, and subsequent conversion to the desired bromo- and allyloxy- functionalities. The Sandmeyer reaction, for example, is a well-established method for converting an arylamine into a variety of other functional groups, including halides. researchgate.net The reduction of nitro groups is readily achieved through catalytic hydrogenation or with reducing metals in an acidic medium. msu.edu

Regiochemical Control in Aromatic Substitution Reactions for Substituted Benzene Rings

The arrangement of substituents on the benzene ring in this compound is a direct consequence of the directing effects of the functional groups already present on the ring during electrophilic aromatic substitution reactions. youtube.comlibretexts.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directors. libretexts.orgmsu.edu

In the synthesis of this compound, the directing effects of the methoxy (B1213986) and bromo substituents must be considered. When two substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. msu.edu For example, in a molecule like 4-bromoanisole, both the methoxy group (strongly activating and ortho-, para-directing) and the bromo group (weakly deactivating and ortho-, para-directing) would direct an incoming electrophile to the positions ortho to the methoxy group.

Table 2: Directing Effects of Substituents
Substituent Effect on Reactivity Directing Effect
-OCH₃ (Methoxy)ActivatingOrtho, Para youtube.comlibretexts.org
-OCH₂CH=CH₂ (Allyloxy)ActivatingOrtho, Para
-Br (Bromo)DeactivatingOrtho, Para libretexts.orgmsu.edu
-NO₂ (Nitro)DeactivatingMeta youtube.com

Optimization of Reaction Conditions and Synthetic Efficiency

To maximize the yield and purity of this compound, the optimization of reaction conditions is essential. This involves carefully selecting the solvent, temperature, reaction time, and the stoichiometry of the reagents. For instance, in the Williamson ether synthesis, the choice of a suitable base and solvent system is critical to promote the desired SN2 reaction and minimize potential side reactions like elimination. libretexts.org

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 3 Allyloxy 4 Methoxybenzene

Carbon-Halogen Bond Reactivity in Cross-Coupling Reactions

The presence of the carbon-bromine (C-Br) bond on the aromatic ring makes 1-Bromo-3-allyloxy-4-methoxybenzene a suitable substrate for a multitude of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The reactivity of the C-Br bond is influenced by the electronic effects of the other substituents on the ring. The methoxy (B1213986) (-OCH3) and allyloxy (-OCH2CH=CH2) groups are both electron-donating through resonance, which can influence the rate and efficiency of catalytic cycles, particularly the initial oxidative addition step.

Palladium catalysis is a cornerstone of cross-coupling chemistry, enabling the formation of new bonds with high efficiency and selectivity. rsc.org For aryl bromides like this compound, several palladium-catalyzed methods are applicable.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester. libretexts.orgnih.gov The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.govnih.gov

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate. The electron-donating nature of the allyloxy and methoxy groups can make this rate-determining step slower compared to electron-poor aryl bromides. libretexts.org

Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst.

While specific data for this compound is not prevalent in the literature, the reactivity of structurally similar electron-rich aryl bromides provides insight. For instance, the coupling of 1-bromo-4-methoxybenzene with phenylboronic acid proceeds in high yield, demonstrating the feasibility of this reaction on methoxy-substituted bromobenzenes. rsc.org The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high efficiency in the coupling of electron-rich aryl bromides. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of an Analogous Electron-Rich Aryl Bromide

Aryl BromideBoronic AcidCatalyst SystemBaseSolventTemp.YieldReference
1-Bromo-4-methoxybenzenePhenylboronic acidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃MeOH80°C98% rsc.org
ortho-BromoanilinesVarious boronic estersPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80°CGood to Excellent nih.govrsc.org

The Sonogashira coupling reaction is a powerful method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: This cycle is similar to the Suzuki coupling, beginning with the oxidative addition of the aryl bromide to the Pd(0) catalyst.

Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl intermediate.

Reductive elimination from the resulting palladium complex yields the arylated alkyne and regenerates the Pd(0) catalyst. Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org The reactivity order for aryl halides is generally I > Br > Cl. wikipedia.org For electron-rich aryl bromides like this compound, the reaction is generally feasible, although it may require slightly more forcing conditions or more active catalysts than for aryl iodides. nih.govnih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp.Reference
Aryl BromidesTerminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NToluener.t. researchgate.net
Peptidic Aryl BromidesVarious Terminal Alkynes[PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃MeCN/H₂O65°C nih.gov
Aryl BromidesTerminal AlkynesPd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃Dioxaner.t. organic-chemistry.org

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. wikipedia.orgbeilstein-journals.org This reaction is a key method for the synthesis of substituted alkenes. organic-chemistry.org The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. nih.govlibretexts.org A subsequent β-hydride elimination step forms the product alkene and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. libretexts.org

Aryl bromides are common substrates for the Heck reaction. wikipedia.org The presence of electron-donating groups on the aromatic ring, as in this compound, generally makes the substrate less reactive than electron-poor aryl bromides. However, the reaction can be effectively carried out using modern, highly active catalyst systems, often employing bulky phosphine ligands or N-heterocyclic carbenes (NHCs). organic-chemistry.org A significant challenge with some aryl bromides can be a competing dehalogenation side reaction, which can be suppressed by optimizing reaction conditions. beilstein-journals.org

Table 3: Representative Conditions for Heck Coupling of Aryl Bromides

Aryl BromideAlkenesCatalyst SystemBaseSolvent/ConditionsReference
Aromatic BromidesFluorous AlkenesPd(OAc)₂ / n-Bu₄N⁺Br⁻NaOAcDMF/THF, 120°C researchgate.net
3-BromoindazolesVarious OlefinsPd(OAc)₂ / NaBr / TBABKOAcBall-milling beilstein-journals.org
Aryl Bromidesn-Butyl AcrylatePd / Phosphine-Imidazolium SaltCs₂CO₃Dioxane, 100°C organic-chemistry.org

The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.orgiitk.ac.in The term has been extended to include copper-catalyzed carbon-heteroatom bond-forming reactions, such as the synthesis of diaryl ethers and diaryl amines (a type of Ullmann condensation). organic-chemistry.org

The classic Ullmann biaryl synthesis requires harsh conditions, often using stoichiometric amounts of copper at high temperatures. wikipedia.orgorganic-chemistry.org Modern variations have been developed using catalytic amounts of copper or other metals like palladium and nickel, with milder reaction conditions. wikipedia.orgnih.gov For a substrate like this compound, an Ullmann-type C-O or C-N coupling would involve reacting it with an alcohol/phenol (B47542) or an amine in the presence of a copper catalyst and a base. These reactions typically require high temperatures but are a viable alternative to palladium-catalyzed methods. youtube.com

The mechanism is thought to involve the formation of a copper(I) species which undergoes oxidative addition with the aryl halide. organic-chemistry.orgslideshare.net

Table 4: General Conditions for Ullmann-Type Reactions

Reaction TypeAryl HalideNucleophileCatalystBaseTemp.Reference
Biaryl Synthesisortho-Chloronitrobenzene-Copper-bronze alloy-~227°C wikipedia.org
Diaryl Ether SynthesisAryl BromidePhenolCuI / PPh₃K₂CO₃High youtube.com
Diaryl Amine SynthesisAryl ChlorideAnilineCopperK₂CO₃High youtube.com

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike the previously discussed metal-catalyzed reactions, the SNAr mechanism does not typically involve a metal catalyst. Instead, it proceeds via an addition-elimination mechanism. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The compound this compound is not well-suited for SNAr reactions under standard conditions. The allyloxy and methoxy groups are electron-donating, which destabilizes the negative charge of the Meisenheimer intermediate and makes the ring electron-rich and thus less electrophilic. masterorganicchemistry.com Therefore, direct displacement of the bromide by a nucleophile would require extremely harsh conditions (high temperature and pressure) and is generally not a synthetically viable pathway for such electron-rich substrates. The presence of powerful electron-withdrawing groups is a prerequisite for this reaction to proceed under milder conditions. libretexts.orgyoutube.com

Palladium-Catalyzed Cross-Coupling Reaction Methodologies

Allyloxy Group Transformations and Rearrangement Reactions of this compound

The allyloxy group of this compound is a versatile functional group that can undergo a variety of transformations, including the notable aromatic Claisen rearrangement and oxidation reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-oxygen bonds, leading to the formation of more complex molecular architectures.

Aromatic Claisen Rearrangement Studies of Allyloxyarenes

The aromatic Claisen rearrangement is a powerful, thermally-induced or catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement of allyl aryl ethers to form o-allylphenols. ucalgary.ca This intramolecular process involves the concerted movement of a six-electron system, leading to a new carbon-carbon bond. wikipedia.orgmychemblog.com For an allyl phenyl ether, the reaction proceeds through a cyclic transition state to yield an intermediate which then tautomerizes to the final phenol product. wikipedia.org

The Claisen rearrangement is a classic example of a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a pericyclic reaction that proceeds through a highly ordered, cyclic transition state. wikipedia.orglibretexts.org The reaction is typically concerted, meaning bond-breaking and bond-forming occur simultaneously. libretexts.org This suprafacial, stereospecific pathway is governed by the Woodward-Hoffmann rules. libretexts.org

The mechanism for the aromatic Claisen rearrangement of an allyl phenyl ether involves the formation of a transient, non-aromatic intermediate which then rapidly tautomerizes to the more stable phenolic form, restoring aromaticity. youtube.comyoutube.com If both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. mychemblog.comorganic-chemistry.org The reaction is generally unimolecular and proceeds preferentially through a chair-like transition state, which often leads to high stereoselectivity. mychemblog.comorganic-chemistry.org

Systematic mechanistic studies and DFT calculations have provided deeper insights, revealing that the nature of the vinyl ether unit can influence regioselectivity, potentially favoring a stepwise tight ion pair pathway over a concerted pericyclic one. rsc.orgnih.gov Topological analysis of the electron localization function (ELF) has been used to study the bonding evolution during the rearrangement of allyl phenyl ether, showing the dearomatization of the phenyl ring and the formation of a C-C bond between the ring and the allyl group. rsc.org

While the Claisen rearrangement can be initiated by heat alone, catalysts can significantly accelerate the reaction rate and improve yields. niscpr.res.inmdpi.com

Lewis Acid Catalysis:

Lewis acids such as boron trifluoride-diethyl etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and ytterbium triflate (Yb(OTf)₃) have been shown to effectively catalyze the Claisen rearrangement. princeton.edursc.org These catalysts can activate the substrate, allowing the reaction to proceed at lower temperatures. princeton.edu For instance, a variety of Lewis acids have been successfully employed in acyl-Claisen rearrangements, achieving high yields and excellent stereocontrol. princeton.edu The choice of Lewis acid can be critical, with some showing higher efficiency and diastereoselectivity than others. princeton.edu

CatalystConditionsOutcomeReference
BF₃·OEt₂Decalin, MicrowaveExcellent yields of 2-allylphenols
ZnCl₂Decalin, MicrowaveExcellent yields of 2-allylphenols
Yb(OTf)₃Propionyl chloride, i-Pr₂EtN>75% yield, >99:1 anti/syn princeton.edu
AlCl₃Propionyl chloride, i-Pr₂EtN>75% yield, >99:1 anti/syn princeton.edu
TiCl₄·THF₂Propionyl chloride, i-Pr₂EtN92% yield, >99:1 anti/syn princeton.edu

Microwave Irradiation:

The regioselectivity of the aromatic Claisen rearrangement is influenced by the electronic nature of substituents on the aromatic ring. wikipedia.orglibretexts.org

Electron-donating groups at the meta-position tend to direct the rearrangement to the para-position. wikipedia.orglibretexts.org

Electron-withdrawing groups at the meta-position, such as a bromo substituent, direct the rearrangement to the ortho-position. wikipedia.orglibretexts.org

For this compound, the bromo group is an electron-withdrawing group, and the methoxy group is an electron-donating group. Their combined influence will determine the preferred site of allylic migration. Theoretical calculations and experimental product compositions have shown that for meta-substituted allyl aryl ethers, the regioselectivity is largely dependent on the electronic nature of the substituent. chemrxiv.org

Conformational preferences of the allyloxy group in the ground state of the reactant can also be a reliable predictor of the regioselectivity in aromatic Claisen rearrangements. acs.org The steric hindrance caused by substituents can also play a significant role in determining the reaction pathway. acs.org

General Allylic Rearrangement Mechanisms in Organic Transformations

Allylic rearrangements, or allylic shifts, are organic reactions where a double bond shifts to an adjacent carbon atom. wikipedia.orglscollege.ac.in This can occur in nucleophilic substitutions, where the reaction can proceed through either an Sₙ1' or Sₙ2' mechanism. lscollege.ac.in

Sₙ1' Mechanism: This pathway involves a carbocation intermediate that can have multiple resonance structures, leading to a mixture of products. lscollege.ac.in

Sₙ2' Mechanism: In this concerted process, a nucleophile attacks the allylic system at the γ-carbon, leading to the departure of the leaving group and a shift of the double bond. lscollege.ac.in This is more likely with unhindered allyl compounds and strong nucleophiles. lscollege.ac.in

The actual mechanism of rearrangement can be complex and may not always be represented by simple discrete electron transfers. wikipedia.org In some cases, the transfer of a moving group may occur fluidly along a bond. wikipedia.org

Oxidation Reactions of the Allyloxy Moiety

The allylic C-H bonds of the allyloxy group are weaker than typical sp³ C-H bonds, making them more susceptible to oxidation. wikipedia.org This reactivity allows for the conversion of the allyl group into other functional groups. wikipedia.org

Enzyme-catalyzed oxidation reactions, using enzymes like monoperoxygenases, offer a green and selective method for the oxyfunctionalization of olefins. nih.gov These reactions are often performed under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity. nih.gov

Chemical oxidation methods can also be employed. Reagents like selenium dioxide are used to convert alkenes to allylic alcohols. wikipedia.org Other methods involve the use of tert-butyl hydroperoxide in the presence of a catalyst to produce enones. researchgate.net The oxidation of substituted homoallylic alcohols with reagents like pyridinium (B92312) chlorochromate or t-BuOOH can lead to the formation of carbonyl compounds or a mixture of allylic oxidation and epoxidation products. nih.gov The mechanisms of these oxidations can involve hydrogen-atom abstraction, concerted metalation-deprotonation, or direct C-H insertion. thieme-connect.de

Reduction Reactions of Halogen and Allyloxy Functional Groups

The structure of this compound contains two key functional groups amenable to reduction: the bromo substituent on the aromatic ring and the allyloxy group. The selective reduction of either of these groups, or the simultaneous reduction of both, can be achieved using various catalytic systems.

The bromo group can be removed through reductive dehalogenation. Nickel-catalyzed reactions, for instance, are effective for the reductive coupling of aryl bromides with other electrophiles or for simple dehalogenation. nih.govacs.org These reactions often employ a metal reductant, such as zinc or manganese powder, and proceed through a catalytic cycle involving Ni(0), Ni(I), and Ni(III) or Ni(II) intermediates. nih.govrsc.orgacs.org The mechanism can involve oxidative addition of the aryl bromide to a low-valent nickel species, followed by further reduction and reaction steps. rsc.orgyoutube.com The choice of ligands, such as bipyridine, can influence the reaction's efficiency and selectivity. nih.gov

The allyloxy group is commonly used as a protecting group for phenols and can be cleaved under specific reductive conditions. organic-chemistry.org Palladium-catalyzed reactions are particularly prevalent for this transformation. nih.govorganic-chemistry.org A common method involves the use of a Pd(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger or hydrogen source. organic-chemistry.org These conditions facilitate the formation of a π-allyl-palladium complex, leading to the cleavage of the C-O bond and release of the corresponding phenol. organic-chemistry.org The reaction conditions can be tuned to be mild and selective. For example, using potassium carbonate as a base in methanol (B129727) allows for the selective cleavage of aryl allyl ethers. organic-chemistry.org

Below is a table summarizing various reductive methods applicable to aryl halides and allyl ethers.

Table 1: Catalytic Systems for Reduction of Aryl Bromides and Cleavage of Allyl Ethers

Functional Group Catalyst System Reagents/Conditions Typical Outcome
Aryl Bromide NiCl₂(dppp) / Zn N,N-Dimethylformamide (DMF) Reductive dehalogenation
Aryl Bromide NiBr₂·diglyme / dtbbpy / Zn Tetrahydrofuran (THF) / H₂O Reductive cross-coupling
Allyl Ether Pd(PPh₃)₄ / K₂CO₃ Methanol, room temperature Deprotection to phenol
Allyl Ether Pd/C (10%) / NH₄HCO₂ Methanol, reflux Hydrogenolysis to phenol

This table presents generalized conditions inspired by literature on related substrates. Specific optimization would be required for this compound.

Photochemical Transformations of Allyloxy-Aromatic Systems

Allyloxy-aromatic compounds, such as this compound, are susceptible to transformations when exposed to ultraviolet (UV) light. These photochemical reactions can lead to the cleavage of the allyl group or rearrangement of the aromatic system, providing synthetic routes to different molecular architectures. nih.govrsc.org

The allyloxy group can function as a photoremovable protecting group, although this application is less common than for other chromophores like the phenacyl group. nih.gov The cleavage mechanism upon irradiation typically involves the generation of reactive intermediates. For allyloxyarenes, photoexcitation can lead to the homolytic cleavage of the ether C-O bond, generating an aryloxy radical and an allyl radical. In the presence of a hydrogen-donating solvent, these radicals are quenched to yield the corresponding phenol and propene.

This deprotection strategy offers a mild alternative to metal-catalyzed methods, avoiding the use of potentially contaminating heavy metals. The efficiency of the cleavage, represented by the quantum yield, is dependent on the specific substitution pattern of the aromatic ring and the reaction conditions. nih.gov

A significant photochemical reaction of aromatic ethers is the Photo-Fries rearrangement. wikipedia.orgslideshare.net Analogous to the classic Lewis acid-catalyzed Fries rearrangement, the photo-variant proceeds via a radical mechanism upon UV irradiation, typically without a catalyst. wikipedia.orgsigmaaldrich.com

For an allyloxy-aromatic compound, the primary photochemical step is the homolytic cleavage of the ether bond, forming a radical pair (an aryloxy radical and an allyl radical) within a "solvent cage". slideshare.net This radical pair can then recombine in several ways:

Ortho-rearrangement: The allyl radical can attack an ortho position on the aromatic ring, which, after tautomerization (rearomatization), yields an ortho-allyl phenol.

Para-rearrangement: Alternatively, the allyl radical can attack the para position, leading to a para-allyl phenol.

Escape: The radicals can escape the solvent cage and react with other molecules or abstract hydrogen atoms from the solvent, leading to the formation of the simple phenol as a side product.

The ratio of ortho to para products is influenced by factors such as the solvent viscosity and the presence of substituents on the aromatic ring. acs.org This reaction provides a direct route to synthesize substituted allyl phenols, which are valuable intermediates in organic synthesis.

Table 2: Products of Photochemical Rearrangement of a Generic Allyloxybenzene

Reaction Type Product Structure Description
Ortho-Rearrangement 2-allylphenol The allyl group migrates to the position adjacent to the hydroxyl group.
Para-Rearrangement 4-allylphenol The allyl group migrates to the position opposite the hydroxyl group.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1-Bromo-3-allyloxy-4-methoxybenzene, a combination of ¹H NMR, ¹³C NMR, and advanced NMR techniques would be essential for unambiguous characterization.

¹H NMR spectroscopy would provide critical information about the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the allyloxy and methoxy (B1213986) groups. Analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the precise assignment of each proton.

¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their chemical environment (aromatic, aliphatic, oxygen-bound), thus revealing the carbon skeleton of this compound.

To definitively confirm the 1-bromo-3-allyloxy-4-methoxy substitution pattern on the benzene ring, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments establish connectivity between protons and carbons, providing unequivocal proof of the isomeric structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

HRMS would be employed to determine the exact mass of this compound with high precision. This measurement would allow for the calculation of its elemental formula (C₁₀H₁₁BrO₂), confirming the presence and number of each atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Br bond, the C-O-C ether linkages, the aromatic C=C bonds, and the C=C bond of the allyl group.

Chromatographic Separation and Purity Assessment in Organic Synthesis

Chromatographic techniques are indispensable tools in organic synthesis for separating and purifying compounds from reaction mixtures. The choice of method depends on the properties of the target compound and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of "this compound." In a typical synthesis, such as a Williamson ether synthesis, HPLC can be employed to monitor the progress of the reaction by quantifying the disappearance of starting materials and the appearance of the desired product.

For a compound like "this compound," a reverse-phase HPLC method would likely be utilized. sielc.com This involves a non-polar stationary phase (like C18) and a polar mobile phase. A common mobile phase might consist of a mixture of acetonitrile (B52724) and water, sometimes with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. Due to its relatively non-polar nature, "this compound" would be retained on the column and then eluted by the organic solvent in the mobile phase.

By injecting small aliquots of the reaction mixture at various time points, a chemist can track the formation of the product and determine when the reaction is complete. This real-time analysis prevents unnecessary reaction time and potential side reactions. Furthermore, preparative HPLC can be used to isolate the pure compound from any unreacted starting materials or byproducts, yielding a highly purified sample for further analysis and use.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Bromo Compounds

ParameterValue
Column C18 Reverse-Phase (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature 25 °C

This table presents typical starting parameters for the HPLC analysis of aromatic bromo compounds. Actual conditions for "this compound" would require optimization.

Gas Chromatography (GC) is another vital chromatographic technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.govnih.gov Given that "this compound" is an organic molecule with a moderate molecular weight, it is amenable to GC analysis. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique becomes an incredibly powerful tool for both separation and identification. nih.govnih.gov As the separated components elute from the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification. researchgate.net

GC-MS is particularly useful for identifying volatile byproducts that may form during the synthesis of "this compound." For instance, in a Williamson ether synthesis, potential byproducts could include unreacted starting materials or products of side reactions. The high sensitivity of GC-MS allows for the detection and identification of even trace amounts of these impurities. The NIST Chemistry WebBook provides mass spectral data for related compounds like 1-bromo-4-methoxybenzene and 1-bromo-3-methoxybenzene, which can serve as a reference for identifying fragmentation patterns. nist.govnist.gov The analysis of organo-bromine compounds by GC/MS is a well-established method. researchgate.net

Table 2: Representative GC-MS Parameters for Aromatic Compound Analysis

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ionization Electron Impact (EI) at 70 eV
Mass Range 50-500 m/z

This table outlines general GC-MS parameters that could be adapted for the analysis of "this compound" and its potential byproducts.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. nih.govlibretexts.org A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. nih.govutahtech.edu The plate is then placed in a developing chamber containing a suitable mobile phase (eluent).

The separation occurs as the mobile phase moves up the plate by capillary action, carrying the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. libretexts.org Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances. libretexts.org By comparing the spots of the reaction mixture to those of the starting materials, a chemist can qualitatively assess the progress of the reaction. edubirdie.com

Once the reaction is complete, column chromatography is often employed for the preparative separation and purification of the desired product. utahtech.edu This technique operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase (e.g., silica gel), and the crude product mixture is loaded onto the top. youtube.com The chosen eluent is then passed through the column, and the separated components are collected in fractions as they exit the column. youtube.com The purity of the collected fractions can be checked by TLC. For the purification of "this compound," a solvent system of hexane (B92381) and ethyl acetate (B1210297) in a specific ratio would likely be effective for eluting the compound from the silica gel column. rsc.org

Computational Chemistry Approaches for 1 Bromo 3 Allyloxy 4 Methoxybenzene Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic characteristics of molecular systems. For 1-bromo-3-allyloxy-4-methoxybenzene, DFT calculations can elucidate its reactivity patterns, stability, and the nature of its chemical bonds. Such studies on dimethoxybenzene derivatives have demonstrated that DFT methods, particularly with hybrid functionals, yield reliable data on electronic properties and intermolecular interactions, which are crucial for applications in material science and drug design. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity. numberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com

For this compound, the HOMO is expected to have significant electron density localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) and allyloxy groups, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed over the benzene (B151609) ring and the carbon-bromine bond, indicating sites susceptible to nucleophilic attack. DFT calculations can precisely map these orbitals and quantify the energy gap.

Table 1: Conceptual Summary of Frontier Molecular Orbital Analysis

Parameter Significance for this compound Expected Characteristics
HOMO Energy Represents the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity as a nucleophile. The oxygen atoms and the π-system of the ring are major contributors.
LUMO Energy Represents the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity as an electrophile. The aromatic ring and the C-Br bond are likely sites for electron acceptance.
HOMO-LUMO Gap Indicates kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow areas indicate negative potential (electron-rich regions) and are prone to electrophilic attack, while blue areas denote positive potential (electron-poor regions) and are susceptible to nucleophilic attack. researchgate.netmdpi.com

In an MEP map of this compound, distinct reactive regions would be visible:

Negative Potential: The most negative regions (red) are expected around the oxygen atoms of the methoxy and allyloxy groups due to their high electronegativity and lone pairs of electrons. These sites are the most likely points of interaction for electrophiles or hydrogen bond donors. nih.govresearchgate.net

Positive Potential: Positive potential regions (blue) are generally found around hydrogen atoms. A notable feature on halogenated aromatic compounds is a region of positive potential on the outermost portion of the bromine atom, centered on the C-Br bond axis, known as a "sigma hole." This makes the bromine atom a potential site for halogen bonding. researchgate.net

Neutral/Near-Neutral Potential: The carbon atoms of the benzene ring and the allyl group would exhibit intermediate potentials.

This visualization provides a clear and intuitive guide to the molecule's reactivity with other charged or polar species. uni-muenchen.de

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is the part of the DFT calculation that approximates the exchange-correlation energy, while a basis set is a set of mathematical functions used to build the molecular orbitals.

For aromatic systems like this compound, various combinations of functionals and basis sets have been evaluated. researchgate.net

Functionals: Hybrid functionals like B3LYP are widely used and often provide a good balance of accuracy and computational cost for the electronic properties of organic molecules. nih.govresearchgate.net The PBE functional is computationally more efficient but may be less accurate for some properties. nih.gov More modern functionals, such as the M06-2X , have shown excellent performance for predicting energies in organic and main-group chemistry and can be more reliable for complex interactions. researchgate.netresearchgate.net

Basis Sets: The Pople-style basis sets, such as 6-311G(d,p) , are commonly employed. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms. arxiv.org The Ahlrichs-style basis sets, like Def2-TZVP (triple-zeta valence with polarization), often provide higher accuracy at a greater computational expense. nih.gov For calculations where weak intermolecular interactions or precise energies are critical, adding diffuse functions (e.g., + or ++ in Pople sets) is recommended. researchgate.net

Recent studies on dimethoxybenzene derivatives found that while PBE was more time-efficient, the B3LYP hybrid functional delivered lower total energy, indicating better accuracy. nih.gov The Def2-TZVP basis set yielded the lowest energy but required more computational time than 6-311G(d,p). nih.gov

Table 2: Comparison of Common DFT Functionals and Basis Sets for Aromatic Systems

Method Type Strengths Considerations
B3LYP Hybrid Functional Good balance of accuracy and cost for general organic molecules. nih.gov May be less accurate for non-covalent interactions compared to newer functionals.
PBE GGA Functional Computationally efficient, good for solid-state systems. nih.gov Generally less accurate for molecular energies than hybrid functionals. nih.gov
M06-2X Hybrid Meta-GGA High accuracy for thermochemistry and non-covalent interactions. researchgate.netresearchgate.net Higher computational cost.
6-311G(d,p) Pople Basis Set A flexible triple-zeta basis set suitable for geometry and energy calculations. researchgate.net May be less accurate than larger basis sets for high-precision work. arxiv.org
Def2-TZVP Ahlrichs Basis Set High accuracy for energies and properties. nih.gov Higher computational cost than Pople basis sets. nih.gov

Theoretical Investigations of Reaction Mechanisms and Transition States (e.g., Claisen Rearrangement)

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. The Claisen rearrangement, a well-known pericyclic reaction of allyl aryl ethers, is a prime candidate for such theoretical investigation. For this compound, this reaction would involve the intramolecular rearrangement of the allyl group from the ether oxygen to a carbon atom on the aromatic ring.

DFT calculations can be used to:

Locate the Transition State (TS): By searching for the first-order saddle point on the potential energy surface, the exact geometry of the transition state can be determined.

Calculate Activation Energy: The energy difference between the reactant and the transition state gives the activation energy barrier, which determines the reaction rate.

Analyze Reaction Pathways: Computational models can predict the regioselectivity of the rearrangement (i.e., whether the allyl group migrates to the ortho or para position relative to its original location), which is influenced by steric and electronic factors from the bromo and methoxy substituents.

While experimental studies have investigated the Claisen rearrangement for related allyloxy benzoates, theoretical studies provide a molecular-level understanding of how substituents guide the reaction outcome. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of Allyloxyaryl Ethers

Conformational Analysis: This involves systematically exploring the potential energy surface to find the most stable conformers (energy minima). By rotating the bonds in the allyloxy group, a series of geometries can be generated and their relative energies calculated using DFT or other methods. This identifies the preferred shapes the molecule will adopt.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior. mdpi.com For an allyloxyaryl ether, an MD simulation would show how the allyl chain flexes and rotates at a given temperature, revealing the accessibility of different reactive sites and the dynamic nature of its intermolecular interactions. This approach is essential for understanding how the molecule behaves in a real-world environment, such as in solution. mdpi.com

Applications in Advanced Organic Synthesis and Functional Material Development

Role as a Key Building Block in Multi-Component Organic Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity.

While specific research detailing the use of 1-Bromo-3-allyloxy-4-methoxybenzene in MCRs is not extensively documented in publicly available literature, its structural features suggest significant potential. The presence of the aryl bromide allows for participation in palladium-catalyzed cross-coupling reactions, a common component of MCRs. The allyl group can also be involved in various transformations, and the methoxy (B1213986) group influences the electronic properties of the aromatic ring, which can affect reactivity.

Precursor in the Synthesis of Complex Organic Architectures

The synthesis of complex organic molecules often relies on the sequential and controlled modification of simpler, functionalized building blocks. This compound serves as an excellent precursor for such elaborate structures due to its distinct reactive handles.

The bromo substituent is a key functional group for introducing molecular complexity. It readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Stille Coupling: Reaction with organostannanes.

The allyloxy group (-O-CH2-CH=CH2) offers another site for chemical modification. The double bond can undergo various reactions such as:

Claisen Rearrangement: A thermal or acid-catalyzed rearrangement to form an allyl-substituted phenol (B47542).

Ozonolysis: Cleavage of the double bond to yield an aldehyde.

Dihydroxylation: Conversion of the double bond to a diol.

Heck-type reactions.

This dual reactivity allows for a stepwise and regioselective approach to building complex molecular frameworks. For instance, the bromo group can be used to connect the aromatic ring to another part of a target molecule via a cross-coupling reaction, while the allyl group can be subsequently transformed to introduce additional functionality.

Integration into Polymer Chemistry for Functional Materials Development

The properties of this compound make it a candidate for integration into the development of functional polymers and materials with tailored characteristics.

This compound can be utilized as a monomer or a precursor to a monomer (a macromonomer) in polymerization reactions. The aryl bromide functionality can serve as an initiation site for certain types of controlled radical polymerizations or as a point of attachment in polycondensation reactions. The allyl group is also polymerizable through free-radical or ring-opening metathesis polymerization (ROMP), offering another pathway to incorporate this unit into a polymer backbone.

While direct application of this compound in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) is not widely reported, it serves as a valuable building block for the synthesis of the more complex conjugated molecules and polymers that are central to these technologies. The core benzene (B151609) structure can be elaborated through the reactions mentioned previously (e.g., Suzuki or Stille coupling) to create extended π-conjugated systems. These extended systems are essential for charge transport and light emission in organic electronic devices. The methoxy and allyloxy groups can also be used to fine-tune the solubility, morphology, and electronic energy levels of the final material.

Strategic Intermediate in Agrochemical and Fine Chemical Synthesis

In the broader chemical industry, intermediates with multiple functional groups are highly sought after for the synthesis of specialty chemicals, including those used in agriculture and other fine chemical applications. The combination of the bromo, methoxy, and allyl groups in this compound allows for the construction of a diverse range of downstream products. The synthesis of biologically active compounds often involves the creation of substituted aromatic cores, for which this compound is a well-suited starting material.

Q & A

Basic Research Question

  • NMR : ¹H NMR reveals distinct signals for allyl protons (δ 5.8–6.2 ppm, multiplet) and methoxy groups (δ 3.8 ppm, singlet). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons .
  • GC-MS : Monitors purity and identifies volatile byproducts (e.g., residual allyl bromide) .
  • Melting Point : Reported mp ranges from 10–13°C for similar brominated methoxybenzenes .

Advanced Research Question

  • X-ray Crystallography : Resolves steric effects of the allyloxy group on crystal packing (e.g., torsion angles between 110°–130°) .
  • HPLC-PDA : Quantifies degradation products under accelerated stability testing (40°C/75% RH), with allyloxy hydrolysis as a major degradation pathway .

How is this compound utilized in medicinal chemistry, particularly for enzyme inhibition studies?

Basic Research Question
The bromine and allyloxy groups serve as handles for derivatization into bioactive molecules. For example, replacing bromine with a sulfonamide group yields analogs tested for kinase inhibition . Preliminary assays in Alzheimer’s research show potential β-secretase (BACE1) inhibition, though IC₅₀ values require optimization .

Advanced Research Question
Structure-activity relationship (SAR) studies reveal that allyloxy’s length and flexibility enhance binding to hydrophobic enzyme pockets. Docking simulations (AutoDock Vina) predict hydrogen bonding between the methoxy oxygen and BACE1’s Asp32 residue . Metabolic stability assays (human liver microsomes) indicate CYP450-mediated oxidation of the allyl group, guiding prodrug design .

What strategies mitigate stability issues during storage and handling?

Basic Research Question

  • Storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent photodegradation and oxidation .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the allyloxy group .

Advanced Research Question
Accelerated stability studies (ICH Q1A guidelines) identify temperature as the critical degradation factor. Lyophilization improves shelf life by reducing water content to <0.1% . Encapsulation in cyclodextrins or lipid nanoparticles enhances aqueous solubility and thermal stability .

How do electronic effects of substituents impact reaction mechanisms in cross-coupling reactions?

Advanced Research Question
The methoxy group’s +M effect directs electrophiles to the para position, while bromine’s –I effect deactivates the ring. In Heck couplings, Pd(0) catalysts selectively activate the C–Br bond, leaving the allyloxy group intact. DFT calculations (Gaussian 16) show a 15 kcal/mol lower activation energy for bromine substitution compared to chlorine analogs . Contrastingly, Ullmann coupling with CuI requires higher temperatures (120°C) due to steric hindrance from the allyloxy group .

What computational methods predict biological interactions and toxicity profiles?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulates binding to serum albumin, predicting 85% plasma protein binding .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4 inhibition risk .
  • Toxicity : ProTox-II flags hepatotoxicity (probability = 65%) due to bromine’s electrophilic nature, necessitating in vitro cytotoxicity assays .

How can researchers resolve contradictions in reported reactivity data across studies?

Advanced Research Question
Discrepancies in substitution rates (e.g., faster SNAr in DMSO vs. DMF) arise from solvent polarity effects. Meta-analysis of kinetic data (Arrhenius plots) identifies optimal solvents for specific nucleophiles . Collaborative databases (e.g., PubChem) provide standardized reaction entries to reconcile conflicting results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.